1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a triazole ring, a pyrimidine ring, and a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Construction of the Pyrimidine Ring: This step often involves condensation reactions between appropriate amines and carbonyl compounds.
Urea Linkage Formation: The final step usually involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for diseases where triazole and pyrimidine derivatives have shown efficacy.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific biological target. Generally, compounds with triazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a different substitution pattern on the benzyl group.
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
Uniqueness
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-25-12-4-3-11(5-13(12)26-2)7-18-16(24)22-14-6-15(20-9-19-14)23-10-17-8-21-23/h3-6,8-10H,7H2,1-2H3,(H2,18,19,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOCUDPLQZGLJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3C=NC=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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